molecular formula C14H22N6O4S2 B4547433 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B4547433
M. Wt: 402.5 g/mol
InChI Key: KIXOSXYVAMBQAE-UHFFFAOYSA-N
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Description

1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with two sulfonyl groups attached to 1,5-dimethyl-1H-pyrazol-4-yl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 1,5-dimethyl-1H-pyrazol-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides or sulfonic acids.

  • Reduction: Piperazine derivatives with reduced sulfonyl groups.

  • Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has found applications in various scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may also modulate signaling pathways related to inflammation and immune responses.

Comparison with Similar Compounds

1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its specific structural features. Similar compounds include:

  • Bis(pyrazolyl)methanes: These compounds share the pyrazolyl moiety but differ in their substitution patterns.

  • Hydrazine-coupled pyrazoles: These compounds contain hydrazine linkages and exhibit diverse biological activities.

Properties

IUPAC Name

1,4-bis[(1,5-dimethylpyrazol-4-yl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4S2/c1-11-13(9-15-17(11)3)25(21,22)19-5-7-20(8-6-19)26(23,24)14-10-16-18(4)12(14)2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOSXYVAMBQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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